(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride
CAS No.: 1217654-88-0
Cat. No.: VC0112116
Molecular Formula: C14H20Cl2N2O4
Molecular Weight: 351.2256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217654-88-0 |
|---|---|
| Molecular Formula | C14H20Cl2N2O4 |
| Molecular Weight | 351.2256 |
| IUPAC Name | methyl (2S,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C14H18N2O4.2ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);2*1H/t11-,12-;;/m0../s1 |
| SMILES | COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl.Cl |
Introduction
Chemical Properties and Structure
Molecular Identity and Physical Characteristics
(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride is a stereochemically defined compound characterized by its precise three-dimensional arrangement of atoms. This non-superimposable configuration on its mirror image makes it particularly valuable in chiral applications. The compound typically appears as a white powder and is commercially available in various purities, predominantly 95% or higher .
| Property | Value |
|---|---|
| CAS Number | 1279038-33-3 |
| Molecular Formula | C₁₄H₂₀Cl₂N₂O₄ |
| Molecular Weight | 351.2256 g/mol |
| SMILES Notation | O=C([C@H]1NCC@@HC1)OC.[H]Cl.[H]Cl |
| InChI Key | HQUSUWARFWJKPL-AQEKLAMFSA-N |
| Physical State | White powder |
| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C or room temperature |
| MDL Number | MFCD11101179 |
The compound's molecular structure centers around a pyrrolidine ring with several carefully positioned substituents. The (2S,4S) stereochemical designation indicates specific spatial arrangements at two carbon centers within the molecule, which are critical for its applications in asymmetric synthesis and stereochemically dependent biological activities. This precise stereochemistry is maintained through careful synthetic procedures and appropriate storage conditions.
Structural Features and Reactivity
The structure combines multiple functional groups that contribute to its chemical versatility. The pyrrolidine core provides a rigid scaffold while the benzyloxycarbonyl protecting group effectively shields the amine functionality during synthetic manipulations . The methyl ester group offers a reactive site for further transformations, and the dihydrochloride salt formation improves both stability during storage and solubility in polar solvents for reaction conditions .
Chemical reactivity studies, though limited in the available literature for this specific compound, suggest potential for several transformation pathways. The compound can participate in various chemical reactions, with common reagents including potassium permanganate for oxidation reactions and lithium aluminum hydride for reduction processes. The specific reaction outcomes depend significantly on the conditions and reagents employed, making it a versatile building block in synthetic organic chemistry.
Applications in Research and Development
Pharmaceutical Research Applications
This compound serves as a key intermediate in the production of peptidomimetics and other biologically active molecules . Its structure, featuring both a pyrrolidine ring and a benzyloxycarbonyl protecting group, makes it particularly valuable for constructing complex peptide analogs that mimic natural peptide structures but offer improved pharmacokinetic properties .
Researchers often employ this compound in the development of protease inhibitors and other therapeutic agents targeting specific enzymatic pathways . The defined stereocenters prove crucial for achieving the high selectivity required in modern drug design approaches, where spatial arrangement directly influences receptor binding and biological activity .
| Application Area | Utility |
|---|---|
| Peptidomimetic Development | Core building block for peptide-like therapeutics |
| Protease Inhibitor Research | Stereochemically defined intermediate |
| Asymmetric Synthesis | Chiral template for stereoselective reactions |
| Structure-Activity Relationship Studies | Probe for determining spatial requirements of biological targets |
| Drug Development | Intermediate for pharmaceutically active compounds |
Organic Synthesis Applications
In organic synthesis, this compound finds utility as a versatile chiral building block. The stereochemically defined centers serve as anchoring points for further transformations while maintaining stereochemical integrity. This makes the compound valuable in the synthesis of complex natural products and pharmaceutically relevant molecules where stereochemical control represents a significant challenge.
The compound is particularly useful in the study of stereochemistry and chiral synthesis methodologies . Researchers leverage its defined stereochemical centers when developing new synthetic approaches that require precise spatial control of reaction outcomes. The combination of protected functionality and defined stereochemistry provides synthetic chemists with a reliable starting material for exploring complex molecular architectures.
Biological Activity and Mechanisms
Structure-Activity Relationships
The specific three-dimensional arrangement of atoms in this compound plays a critical role in determining its biological interactions. The (2S,4S) stereochemistry creates a unique spatial orientation that can complement the binding sites of potential biological targets with high specificity. This stereochemical precision directly influences the compound's ability to serve as an effective building block for bioactive molecules .
The protected amine functionality and carboxylate group provide key interaction points for hydrogen bonding and ionic interactions with biological receptors. These functional groups, combined with the specific stereochemistry, create a distinctive binding profile that researchers can leverage when designing targeted therapeutic agents for various disease states.
| Hazard Statement | Description | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion, wash hands thoroughly after handling |
| H315 | Causes skin irritation | Wear protective gloves, avoid skin contact |
| H319 | Causes serious eye irritation | Use eye protection, avoid eye contact |
| H335 | May cause respiratory irritation | Use in well-ventilated area, avoid breathing dust/vapors |
Recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and specific eye contact protocols: rinsing cautiously with water for several minutes and removing contact lenses if present (P305+P351+P338) . Additional precautions include working in well-ventilated areas and employing appropriate personal protective equipment during handling procedures.
| Supplier | Quantity | Purity | Price (Approximate) | Delivery Timeframe |
|---|---|---|---|---|
| SciSupplies | 250 mg | 95% | €277.20 | 13-15 days |
| My Skin Recipes | 100 mg | Not specified | $120.05 | 10-20 days |
| Other suppliers | Various | ≥95% | Varies by quantity | Typically 1-3 weeks |
Quality Considerations
When selecting this compound for research applications, purity considerations are paramount. Most commercial offerings specify a minimum purity of 95%, which is generally sufficient for most research applications . Higher purity options may be available upon special request for particularly sensitive applications.
Authentication methods typically include NMR spectroscopy, mass spectrometry, and chiral HPLC analysis to confirm both chemical identity and stereochemical purity. These analytical techniques ensure that the compound meets the required specifications for research applications where stereochemical integrity directly impacts experimental outcomes.
Related Compounds and Derivatives
Structural Analogues
Several structurally related compounds share core features with this molecule but differ in specific functional groups or salt forms. A notable example is Methyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate, which lacks the dihydrochloride salt form but maintains the same basic structural scaffold. This compound has a molecular formula of C14H18N2O4 and a molecular weight of 278.30 g/mol.
Another relevant structural analog is (2S,4S)-4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid (CAS: 281666-43-1), which features a free carboxylic acid instead of the methyl ester . This compound may serve as either a precursor or a derivative depending on the synthetic pathway employed.
The compound (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate (CAS: 1060775-33-8) represents another important related structure, with a molecular formula of C6H12N2O2 and molecular weight of 144.17 g/mol . This compound lacks the benzyloxycarbonyl protecting group and may function as a synthetic precursor in some manufacturing routes.
Comparative Advantages
The dihydrochloride salt form of this compound offers several advantages over related non-salt derivatives, particularly in terms of stability and solubility in polar solvents . The salt form typically provides extended shelf life under appropriate storage conditions and improves dissolution characteristics for reactions in protic solvents.
The specific (2S,4S) stereochemistry confers distinct reactivity patterns compared to diastereomeric variants, enabling researchers to achieve highly selective transformations. The benzyloxycarbonyl protecting group provides effective amine protection while remaining selectively removable under mild hydrogenolysis conditions, making it particularly useful in multistep synthetic sequences where orthogonal protection strategies are required.
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